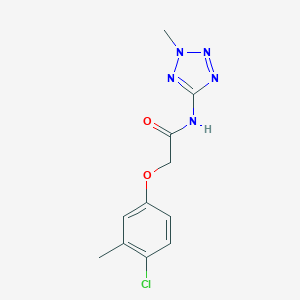

![molecular formula C19H29N3O2 B244724 N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B244724.png)

N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bupivacaine is a long-acting local anesthetic drug that is commonly used in regional anesthesia and pain management. It was first developed in the 1950s and has since been widely used in clinical practice. Bupivacaine is a member of the amide class of local anesthetics, which also includes lidocaine and ropivacaine. It is a highly lipophilic compound that binds to sodium channels in nerve cells, preventing the initiation and propagation of action potentials.

Mechanism of Action

Bupivacaine works by binding to sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This results in a loss of sensation in the affected area. Bupivacaine has a higher affinity for sodium channels in sensory neurons compared to motor neurons, which allows for selective blockade of sensory pathways.

Biochemical and physiological effects:

Bupivacaine has a number of biochemical and physiological effects on the body. It can cause vasodilation and hypotension, as well as respiratory depression in high doses. Bupivacaine can also cause cardiac toxicity, particularly in cases of accidental intravascular injection. However, when used appropriately, bupivacaine has a favorable safety profile.

Advantages and Limitations for Lab Experiments

Bupivacaine has several advantages for use in lab experiments. It is a potent and long-acting local anesthetic, making it ideal for studying pain pathways and sensory processing. Bupivacaine can also be used to induce nerve block in animal models, allowing for the study of motor function and muscle physiology. However, bupivacaine is not without limitations. It can be difficult to control the depth and duration of anesthesia, and it can also have off-target effects on other physiological systems.

Future Directions

There are several directions for future research on bupivacaine. One area of interest is the development of new formulations and delivery methods that can improve the safety and efficacy of the drug. For example, liposomal bupivacaine has been developed as a long-acting local anesthetic with reduced systemic toxicity. Another area of interest is the study of bupivacaine's effects on inflammation and immune function, which may have implications for the treatment of chronic pain and other inflammatory conditions.

In conclusion, Bupivacaine is a local anesthetic drug widely used in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Bupivacaine has a favorable safety profile when used appropriately, and its use in clinical practice is likely to continue to expand in the future.

Synthesis Methods

Bupivacaine can be synthesized through a multi-step process starting with the reaction of p-chloroaniline with 4-butyrylbenzoic acid to form N-(4-butyrylphenyl)-p-chloroaniline. This intermediate is then reacted with 3-methylbutyryl chloride to form the final product, N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-methylbutanamide.

Scientific Research Applications

Bupivacaine has been extensively studied for its use in regional anesthesia and pain management. It has been shown to be effective in reducing pain and improving patient outcomes in a variety of surgical procedures, including orthopedic, gynecologic, and urologic surgeries. Bupivacaine can also be used in combination with other drugs, such as opioids, to enhance its analgesic effects.

properties

Molecular Formula |

C19H29N3O2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-methylbutanamide |

InChI |

InChI=1S/C19H29N3O2/c1-4-5-19(24)22-12-10-21(11-13-22)17-8-6-16(7-9-17)20-18(23)14-15(2)3/h6-9,15H,4-5,10-14H2,1-3H3,(H,20,23) |

InChI Key |

FXKWQDLNZVPXMY-UHFFFAOYSA-N |

SMILES |

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC(C)C |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

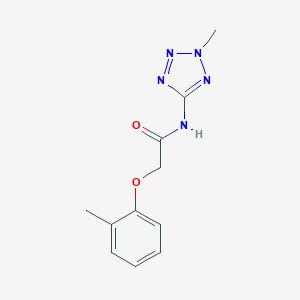

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B244641.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244642.png)

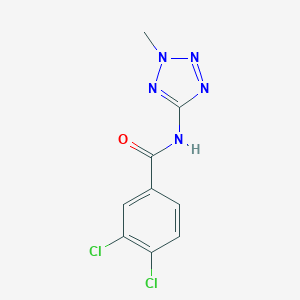

![3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244651.png)

![2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244653.png)

![3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244654.png)

![3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244655.png)

![2-(4-methoxyphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244659.png)

![2-(4-ethylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244660.png)

![2-(4-methylphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244661.png)

![N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244666.png)